4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a benzamide group linked to a benzothiazole ring, which is further substituted with cyano and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
N,N’-BIS (5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)IMIDOFORMAMIDE: Another benzothiazole derivative with similar structural features.
2-(2-hydroxyphenyl)-6-nitrobenzothiazole: Known for its potent biological activities.
Uniqueness
4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-22-13-7-12-15(8-14(13)23-2)24-17(19-12)20-16(21)11-5-3-10(9-18)4-6-11/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPFPNBHSMXEGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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